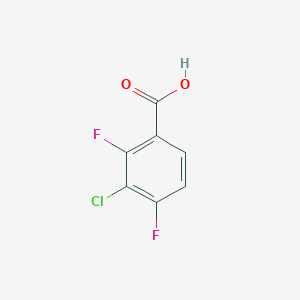

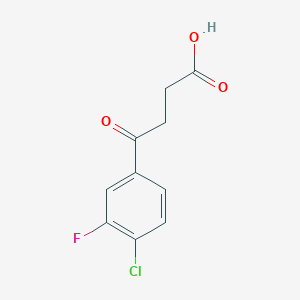

2-氟-4-碘-3-吡啶甲酸

描述

Synthesis Analysis

The synthesis of compounds related to 2-Fluoro-4-iodo-3-picoline involves various strategies, including the use of lithium diisopropylamide (LDA) for the condensation of 2-fluoro-3-picoline and benzonitrile to form 2-phenyl-7-azaindole through Chichibabin cyclization . Another approach includes the metalation directed by the fluorine atom for iodination of the quinoline ring, as seen in the synthesis of fluoroiodo-2-phenylquinoline-4-carboxamides . Additionally, the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate has been reported .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-iodo-3-picoline and related compounds has been studied using various spectroscopic methods. For instance, the rotational spectrum of 2-fluoro-4-picoline has been investigated using pulsed jet Fourier transform microwave spectroscopy, revealing the quadrupole coupling effect of the 14N nucleus and the internal rotation of the CH3 group . X-ray crystallography has been employed to determine the crystal structures of related platinum(II) complexes with picolinate ligands , as well as the di(o-fluorobenzyl)tin bis(2-picolinate) and the tri(o-fluorobenzyl)tin 4-picolinate .

Chemical Reactions Analysis

The chemical reactivity of 2-Fluoro-4-iodo-3-picoline and its derivatives includes various reactions such as the reversible base-mediated dimerization of picolines , the fluorocyclization of N-allylcarboxamides to 2-oxazolines mediated by hypervalent iodine species , and the coupling reactions catalyzed by rhodium for the synthesis of fluorinated heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-4-iodo-3-picoline derivatives have been explored in several studies. For example, the photophysical properties of blue phosphorescent iridium complexes based on 2-(fluoro substituted phenyl)-4-methylpyridines have been systematically investigated, revealing the influence of fluorine atoms and methyl groups on the emission properties . The electrochemical properties have also been studied, as seen in the electrochemical fluorocyclization of N-allylcarboxamides .

Case Studies

Several case studies highlight the application of 2-Fluoro-4-iodo-3-picoline derivatives. For instance, fluoroiodo-2-phenylquinoline-4-carboxamides have been evaluated as NK-3 receptor ligands for medical imaging studies . Additionally, the synthesis and crystal structure of novel inhibitors of hepatitis B, such as methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, have been reported, demonstrating in vitro nanomolar inhibitory activity against HBV .

科学研究应用

放射性药物开发

2-氟-4-碘-3-吡啶甲酸已被探索用于放射性药物的开发,特别是作为标记单胺氧化酶 B (MAO-B) 可逆抑制剂的前体。这些抑制剂对于神经系统疾病的影像学研究至关重要。研究表明,虽然碘化合物显示出有希望用于 MAO-B 的体内研究,但氟化合物在大脑中的摄取较低,限制了其在正电子发射断层扫描 (PET) 研究中的使用。这种差异归因于化合物的不同亲脂性和相似的代谢特征 (Bläuenstein 等人,1998 年)。

有机合成和环化反应

该化合物已用于有机合成,特别是在通过奇奇巴宾环化形成 2-苯基-7-氮杂吲哚中。该过程涉及 2-氟-3-吡啶甲酸和苯甲腈的缩合,这是一个复杂的反应,受二聚吡啶的形成和二异丙基氨基锂 (LDA) 与苯甲腈的加成反应的影响。该合成展示了 2-氟-3-吡啶甲酸在生成杂环化合物中的反应性,这些化合物在各种化学和制药应用中很重要 (马等人,2008 年)。

反应机理和化学相互作用

氟烷基磺酰叠氮化物与吡啶衍生物(包括 2-氟-3-吡啶甲酸)反应的研究详细阐述了 N-氟烷基磺酰吡啶鎓酰亚胺的形成。这些发现有助于理解涉及吡啶及其衍生物的反应机理,阐明了具有材料科学和药物应用的复杂有机氟化合物的合成 (徐和朱,1999 年)。

磷光和传感应用

对磷光的研究导致了利用 2-氟-3-吡啶甲酸衍生物合成具有吡啶甲酸配体的铂 (II) 化合物。这些配合物表现出独特的双磷光发射,并因其在氟化物传感中的潜力而受到研究,说明了 2-氟-4-碘-3-吡啶甲酸在开发先进传感材料和磷光探针方面的多功能性 (高等人,2013 年)。

光谱学和分子结构分析

对 2-氟-4-吡啶甲酸的分子结构和旋转光谱的研究提供了对其物理化学性质的见解,例如四极耦合效应和内部旋转势垒。这项研究对于理解氟代吡啶的分子动力学和光谱性质至关重要,有助于其在分子光谱学和结构生物学中的应用 (高等人,2020 年)。

属性

IUPAC Name |

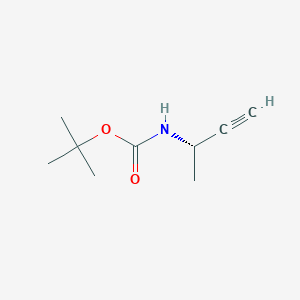

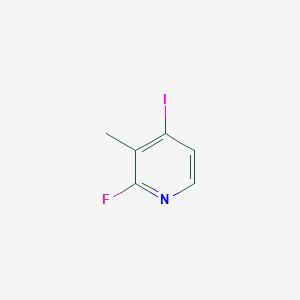

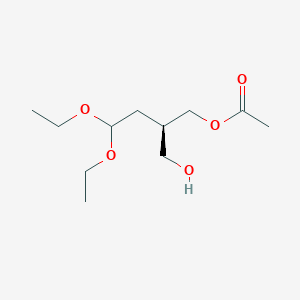

2-fluoro-4-iodo-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSVFBVCHYQCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472378 | |

| Record name | 2-Fluoro-4-iodo-3-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-iodo-3-picoline | |

CAS RN |

153034-80-1 | |

| Record name | 2-Fluoro-4-iodo-3-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-iodo-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

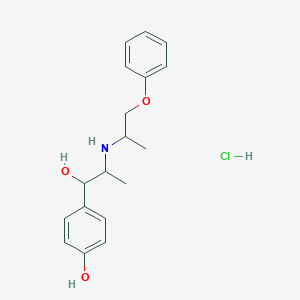

![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)